molecular formula C9H12BrN3 B580840 (4-Bromopyrimidin-2-yl)cyclopentylamine CAS No. 1269291-43-1

(4-Bromopyrimidin-2-yl)cyclopentylamine

Cat. No.: B580840
CAS No.: 1269291-43-1
M. Wt: 242.12
InChI Key: KRYKNKFLOGYGRL-UHFFFAOYSA-N
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Description

(4-Bromopyrimidin-2-yl)cyclopentylamine is a chemical compound with the molecular formula C9H12BrN3The compound is characterized by a bromine atom attached to a pyrimidine ring, which is further connected to a cyclopentylamine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine typically involves the reaction of 4-bromopyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyrimidin-2-yl)cyclopentylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Bromopyrimidin-2-yl)cyclopentylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromopyrimidin-2-yl)cyclopentylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyrimidin-2-yl)cyclopentylamine: Similar in structure but with a chlorine atom instead of bromine.

    (4-Fluoropyrimidin-2-yl)cyclopentylamine: Contains a fluorine atom in place of bromine.

    (4-Iodopyrimidin-2-yl)cyclopentylamine: Features an iodine atom instead of bromine.

Uniqueness

(4-Bromopyrimidin-2-yl)cyclopentylamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties compared to its analogs .

Properties

IUPAC Name

4-bromo-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKNKFLOGYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718255
Record name 4-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-43-1
Record name 2-Pyrimidinamine, 4-bromo-N-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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